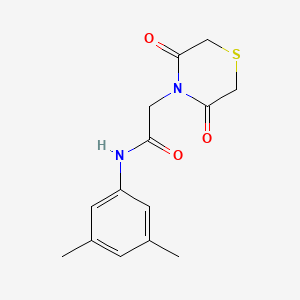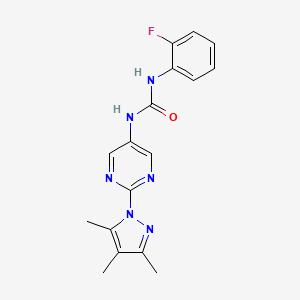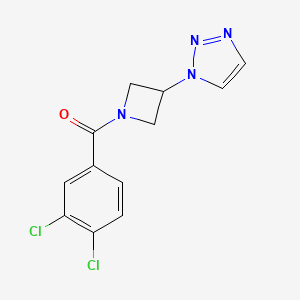
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’re asking about contains a 1,2,3-triazole ring, an azetidine ring, and a dichlorophenyl group. The 1,2,3-triazole ring is a structural fragment whose presence in compounds makes them attractive for screening for biological activity . It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets
Wissenschaftliche Forschungsanwendungen
Drug Discovery
The triazole ring is a common motif in pharmaceuticals due to its resemblance to the amide bond, which is prevalent in many bioactive molecules . The compound could serve as a scaffold for developing new therapeutic agents. Its stability and hydrogen bonding ability make it a valuable addition to the medicinal chemist’s toolkit.
Organic Synthesis
Triazoles are known for their high chemical stability and can be used in various synthetic pathways. They are resistant to hydrolysis and oxidation, even at high temperatures, which makes them suitable for reactions requiring stringent conditions .
Polymer Chemistry
The robustness of the triazole ring allows it to be incorporated into polymers to enhance their stability and durability. This can lead to the development of new materials with improved properties for industrial applications .
Supramolecular Chemistry
Due to its strong dipole moment and ability to engage in hydrogen bonding, this compound can be used to create novel supramolecular structures. These structures have potential applications in the development of nanoscale devices and materials .
Bioconjugation
The compound’s reactive groups make it suitable for bioconjugation techniques, where it can be used to attach biomolecules to various substrates or to each other. This has implications for drug delivery systems and targeted therapies .
Fluorescent Imaging
Triazole derivatives can be engineered to exhibit fluorescent properties. This particular compound could be modified to serve as a fluorescent probe for imaging in biological systems, aiding in the study of cellular processes .
Anticancer Activity
Some triazole derivatives have shown potent inhibitory activities against various cancer cell lines. The compound could be investigated for its anticancer properties, potentially leading to the development of new cancer treatments .
Bcr-Abl Inhibition
The compound has a structural similarity to known Bcr-Abl inhibitors, which are used in the treatment of chronic myeloid leukemia (CML). It could be explored as a lead compound for the development of new inhibitors that overcome resistance to existing treatments .
Wirkmechanismus
Target of Action
The compound, also known as (3,4-dichlorophenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone, contains a 1,2,3-triazole ring, which is a structural fragment that makes compounds attractive for screening for biological activity . This is because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The interaction of the compound with its targets involves the formation of hydrogen bonds due to the presence of the 1,2,3-triazole ring . This interaction results in changes at the molecular level, which can lead to various biological effects.
Biochemical Pathways
Compounds with a 1,2,3-triazole ring have been used to synthesize compounds active against various diseases . These include methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci, antagonists of monoacylglycerol lipase, agonists and antagonists of sphingosine-1-phosphate receptors, inhibitors of stearoyl-coenzyme delta-9, as well as anticancer and antiviral agents .
Pharmacokinetics
The 1,2,3-triazole ring is resistant to metabolic degradation, which could potentially enhance the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the biochemical pathways it affects. Given the broad range of biological activities associated with compounds containing a 1,2,3-triazole ring , the effects could potentially include antimicrobial, antiviral, and anticancer activities, among others.
Eigenschaften
IUPAC Name |
(3,4-dichlorophenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O/c13-10-2-1-8(5-11(10)14)12(19)17-6-9(7-17)18-4-3-15-16-18/h1-5,9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGUOMOAWVKNBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2858134.png)
![[(4-Chloro-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2858137.png)
![N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester](/img/structure/B2858139.png)
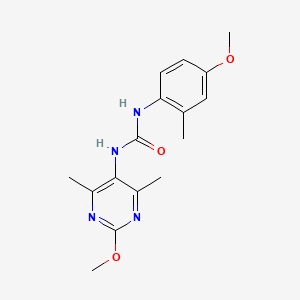
![4-[(2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2858142.png)

![4-fluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2858144.png)
![2-Chloro-1-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B2858147.png)

![2-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]aniline](/img/structure/B2858152.png)
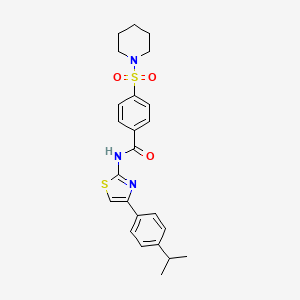
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2858155.png)
